ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate
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Overview
Description
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate is a complex organic compound with a molecular formula of C26H27NO5S. This compound is characterized by its unique structure, which includes a benzoate ester, a sulfonyl group, and a phenylethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylethylamine: The glycyl intermediate is then coupled with 2-phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amine or thiol derivatives
Scientific Research Applications
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the phenylethyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins, potentially affecting their function.
Comparison with Similar Compounds
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate can be compared with similar compounds such as:
Ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate: This compound has a methoxy group instead of a phenylethyl group, which can affect its reactivity and biological activity.
Ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate: The presence of a methoxy group on the phenyl ring can influence the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-3-33-26(30)22-11-13-23(14-12-22)27-25(29)19-28(18-17-21-7-5-4-6-8-21)34(31,32)24-15-9-20(2)10-16-24/h4-16H,3,17-19H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBCUWQEBTLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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